Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-
Overview
Description
Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- is a useful research compound. Its molecular formula is C21H28Cl2N2 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Cellular Effects
Molecular Mechanism
Dosage Effects in Animal Models
In animal models, the LD50 (lethal dose, 50%) of 4,4’-Methylenebis(3-chloro-2,6-diethylaniline) is greater than 5000 mg/kg for oral administration and greater than 2000 mg/kg for dermal administration This suggests that the compound has a relatively low toxicity
Properties
IUPAC Name |
4-[(4-amino-2-chloro-3,5-diethylphenyl)methyl]-3-chloro-2,6-diethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28Cl2N2/c1-5-12-9-14(18(22)16(7-3)20(12)24)11-15-10-13(6-2)21(25)17(8-4)19(15)23/h9-10H,5-8,11,24-25H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOMIGLBMQVNLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1N)CC)Cl)CC2=C(C(=C(C(=C2)CC)N)CC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073031 | |
Record name | Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Off-white odorless granules; [Air Products MSDS] | |
Record name | Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- | |
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Record name | 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) | |
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CAS No. |
106246-33-7 | |
Record name | Methylenebis(3-chloro-2,6-diethylaniline) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106246-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4,4'-Methylenebis(3-chloro-2,6-diethylbenzenamine) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106246337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.398 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4,4-methylenebis-3-(chloro-2,6-diethyl)-aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | 4,4′-Methylenebis[3-chloro-2,6-diethylbenzenamine] | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN49RAR5P2 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes MCDEA suitable for high-performance applications?
A1: MCDEA contributes to the formation of epoxy resins with high glass transition temperatures (Tg) [, , , , , , , , , ]. This translates to excellent thermal stability, making MCDEA-based resins suitable for applications requiring resistance to high temperatures.
Q2: How does MCDEA influence the morphology of epoxy blends?
A2: Studies show that MCDEA can induce phase separation in epoxy blends, leading to various morphologies depending on factors like curing temperature and the thermoplastic used [, , , , ]. This ability to tailor morphology allows for control over the final material properties.
Q3: Is MCDEA compatible with nanofillers in epoxy nanocomposites?
A3: Yes, research demonstrates that MCDEA-cured epoxy systems can effectively incorporate nanofillers like carbon nanotubes (CNTs) and titanium dioxide (TiO2) nanoparticles [, ]. This compatibility opens avenues for developing nanocomposites with enhanced properties.
Q4: Does MCDEA possess any catalytic properties during epoxy curing?
A4: While MCDEA itself might not be a catalyst, studies comparing different diamines suggest that its chemical structure influences the curing kinetics of epoxy resins [, ]. For instance, MCDEA exhibits slower reactivity compared to diamines like 4,4′-diaminodiphenylsulfone (DDS) [].
Q5: What is the molecular formula and weight of MCDEA?
A5: The molecular formula of MCDEA is C21H28Cl2N2, and its molecular weight is 379.36 g/mol.
Q6: Are there spectroscopic techniques used to characterize MCDEA?
A6: Yes, researchers commonly use spectroscopic methods like Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity of synthesized MCDEA and MCDEA-containing polymers [, , , ].
Q7: How does the presence of MCDEA impact the stability of epoxy systems?
A7: Research indicates that MCDEA-cured epoxy systems exhibit good thermal stability, with the MCDEA contributing to a higher Tg compared to some other diamine hardeners [, , , , , , , , , ]. This makes them suitable for applications requiring resistance to high temperatures.
Q8: Are there specific formulation strategies to improve the performance of MCDEA-based materials?
A8: Yes, research highlights several strategies:
- Tuning morphology: By adjusting the curing temperature and thermoplastic type in epoxy blends, researchers can control the phase separation behavior and achieve desired morphologies [, , , , ].
- Nanofiller incorporation: The addition of nanofillers like CNTs or TiO2 nanoparticles to MCDEA-cured epoxy systems has been shown to improve mechanical, thermal, and electrical properties [, ].
- Ionic liquids: Using ionic liquids as dispersing agents and catalysts in MCDEA-cured epoxy/CNT nanocomposites can enhance CNT dispersion and improve processability [].
Q9: What are some key resources for research on MCDEA and its applications?
A9: Essential resources include:
Q10: When did MCDEA emerge as a significant component in polymer chemistry?
A10: While pinpointing the exact emergence of MCDEA is difficult, research from the late 20th century onwards highlights its increasing use in epoxy resin formulations []. Its popularity likely stemmed from the demand for high-performance materials in various industries.
Q11: What are some examples of cross-disciplinary research involving MCDEA?
A11:
- Materials Science & Engineering: Research on MCDEA-based epoxy nanocomposites often involves collaboration between materials scientists and engineers to optimize processing, morphology, and properties [, ].
- Polymer Chemistry & Chemical Engineering: Understanding the curing kinetics and phase separation behavior of MCDEA-containing systems necessitates expertise from both polymer chemists and chemical engineers [, , , , , , ].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.